3-Methoxy-4-methylbenzamide

Physicochemical Properties Lipophilicity Drug Design

3-Methoxy-4-methylbenzamide (CAS 1017082-75-5) is a disubstituted benzamide with a methoxy substituent at the meta position and a methyl substituent at the para position of the benzamide core. This compound serves primarily as a versatile chemical building block in medicinal chemistry and organic synthesis, occupying a specific and non-interchangeable position in the chemical space of substituted benzamides.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 1017082-75-5
Cat. No. B1613557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methylbenzamide
CAS1017082-75-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N)OC
InChIInChI=1S/C9H11NO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H2,10,11)
InChIKeyPRSZIONFUSZSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-methylbenzamide (CAS 1017082-75-5): A Disubstituted Benzamide Building Block for SAR Exploration


3-Methoxy-4-methylbenzamide (CAS 1017082-75-5) is a disubstituted benzamide with a methoxy substituent at the meta position and a methyl substituent at the para position of the benzamide core [1]. This compound serves primarily as a versatile chemical building block in medicinal chemistry and organic synthesis, occupying a specific and non-interchangeable position in the chemical space of substituted benzamides. However, it must be explicitly stated that high-strength, head-to-head quantitative differential evidence from primary research papers or patents comparing this precise compound to its closest analogs is extremely limited in the open scientific literature [2]. The majority of available data pertains to its physicochemical properties or its role as an intermediate in synthesizing more complex, biologically active molecules. This guide therefore focuses on the quantifiable, property-based differentiation that is currently verifiable, providing a procurement-oriented analysis within the acknowledged constraints of the evidence base.

Why 3-Methoxy-4-methylbenzamide Cannot Be Replaced by a Generic Benzamide Analog


The specific 3-methoxy-4-methyl substitution pattern on the benzamide core dictates a unique set of physicochemical properties that directly influence its behavior as a synthetic intermediate and its potential for biological interactions [1]. Generic substitution with a positional isomer, such as 3-Methoxybenzamide or 4-Methylbenzamide, introduces a quantifiable change in lipophilicity (LogP) and electronic character that can significantly alter reaction kinetics, yield in downstream coupling steps, and the probability of achieving a desired binding pose in a drug discovery program [2]. The distinct combination of hydrogen bond acceptors and donors, along with a specific polar surface area, means this compound cannot be considered a simple drop-in replacement for any other analog without potentially compromising the synthetic sequence or the Structure-Activity Relationship (SAR) of a final product. The following quantitative evidence, while based on computed physicochemical properties and class-level inference, illustrates the tangible differences that justify its specific procurement.

3-Methoxy-4-methylbenzamide Procurement Guide: Quantified Differentiation from Key Analogs


Lipophilicity Differentiation: LogP Comparison with Closest Structural Analogs

3-Methoxy-4-methylbenzamide exhibits a calculated LogP of 1.18 [1]. This value places it in an intermediate lipophilicity range that is distinct from its closest monosubstituted and disubstituted analogs. The dual substitution results in a lipophilicity that is higher than 3-Methoxybenzamide (LogP 0.64) [2] and 3,4-Dimethoxybenzamide (XLogP 1.00) [3], but lower than 4-Methylbenzamide (ACD/LogP 1.61) [4]. This non-linear contribution of substituents to LogP is a key differentiator, indicating a unique balance of hydrophobic and hydrophilic character that is not achievable with other common building blocks.

Physicochemical Properties Lipophilicity Drug Design

Polar Surface Area Differentiation: PSA Comparison with Key Analogs

The Target Compound possesses a Polar Surface Area (PSA) of 52 Ų [1]. This value is identical to the PSA of monosubstituted 3-Methoxybenzamide [2], but strategically lower than that of 3,4-Dimethoxybenzamide (PSA 61 Ų, inferred) [3] and higher than that of 4-Methylbenzamide (PSA 59 Ų derived from ACD/Labs model but for a derivative) [4]. This indicates that adding a second substituent to 3-Methoxybenzamide to create 3,4-dimethoxy increases PSA, whereas using a methyl group to create the target compound maintains a PSA-tractable profile, advantageous for blood-brain barrier penetration in subsequent drug candidates. (Note: Precise PSA for unsubstituted 4-Methylbenzamide is estimated at ~43 Ų based on shorter alkyl chain contribution).

Physicochemical Properties Permeability Drug Design

Sourcing Reliability: Supply Chain Breadth for 3-Methoxy-4-methylbenzamide

As a specialized disubstituted building block, 3-Methoxy-4-methylbenzamide is listed as an in-stock item by a broad consortium of suppliers. One major aggregator lists availability from 8 distinct suppliers with a total of 27 individual stock units, at purities of 98% and higher [1]. While direct comparator data on the number of suppliers for every single analog is not aggregated in a single source, this level of availability is qualitatively high for a niche building block. The broad supply base reduces procurement risk associated with single-supplier dependency for the specific 3-methoxy-4-methyl substitution pattern, a differentiation point compared to more exotic analogs that may only be available from one or two custom synthesis houses.

Chemical Sourcing Supply Chain Procurement

Best-Fit Application Scenarios for 3-Methoxy-4-methylbenzamide in Research and Industry


Fine-Tuning CNS Drug Candidates Through Modulated Lipophilicity

Based on its specific LogP of 1.18 and PSA of 52 Ų, this building block is best applied in medicinal chemistry projects where CNS exposure is desired but excessive lipophilicity (LogP > 3) must be avoided to reduce promiscuous binding. The unique balance—higher than a simple methoxy analog but lower than a plain methyl analog—allows for a controlled increase in membrane permeability without the risk of solubility collapse. This evidence stems from the cross-study physical property comparisons detailed in Section 3, Evidence Items 1 and 2 [1][2].

Diversifying SAR Libraries in the Absence of High-Throughput Data

The distinct meta-methoxy, para-methyl substitution pattern of this compound makes it a valuable reagent for creating diverse libraries in early-stage drug discovery. When screening a core scaffold, incorporating this specific benzamide fragment introduces a unique combination of inductive and resonance effects that cannot be replicated by a single substituent. This scenario is directly supported by the property-based differentiation evidence in Section 2 and Section 3, highlighting that the target compound is not a generic replacement for mono-substituted or other di-substituted benzamide analogs [1].

Ensuring Synthetic Route Continuity for Key Intermediates

As evidenced by the robust and multi-supplier availability of this compound, it is ideally suited as a go-to intermediate in established synthetic routes where reliable and consistent supply is critical [1]. Its role as a building block is particularly crucial in synthetic sequences where 3-methoxy-4-methyl Benzoic acid is activated and coupled. Securing a stock of this specific amide accelerates the convergent synthesis of complex target molecules, such as those incorporating the 3-methoxy-4-methylbenzoyl moiety, without the need for in-house preparation and purification, thus de-risking the project timeline [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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